Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl-

Description

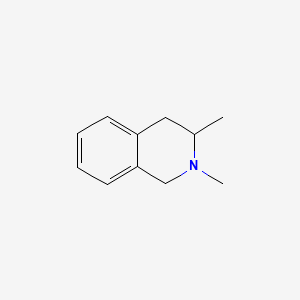

Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl- (C₁₁H₁₅N, MW 153.25 g/mol) is a saturated isoquinoline derivative with methyl substituents at positions 2 and 3 of the tetrahydroisoquinoline (THIQ) scaffold. The tetrahydroisoquinoline core is a privileged structure in drug discovery, often modified to enhance pharmacological properties such as receptor binding affinity or metabolic stability. The 2,3-dimethyl substitution introduces steric bulk and electron-donating effects, which may influence reactivity, solubility, and biological interactions compared to other THIQ derivatives.

Properties

CAS No. |

54365-72-9 |

|---|---|

Molecular Formula |

C11H15N |

Molecular Weight |

161.24 g/mol |

IUPAC Name |

2,3-dimethyl-3,4-dihydro-1H-isoquinoline |

InChI |

InChI=1S/C11H15N/c1-9-7-10-5-3-4-6-11(10)8-12(9)2/h3-6,9H,7-8H2,1-2H3 |

InChI Key |

OSHNQAZTSFMABP-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2=CC=CC=C2CN1C |

Origin of Product |

United States |

Preparation Methods

Optically Pure Synthesis via Hydrobromic Acid-Mediated Cyclization

A patented method (WO1997017050A2) utilizes L- or D-phenylalanine derivatives, formaldehyde, and hydrobromic acid (HBr) to achieve enantiomerically pure products. For example, L-phenylalanine reacts with formaldehyde in concentrated HBr at 70–90°C, yielding the hydrobromide salt of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid with >99% enantiomeric excess. Neutralization with sodium bicarbonate liberates the free acid, which is methylated to introduce the 2,3-dimethyl groups. Key advantages include:

Methylation Strategies for Side-Chain Functionalization

Post-cyclization methylation is critical for introducing the 2,3-dimethyl groups. A two-step protocol involves:

-

Esterification : The carboxylic acid group is protected as an ethyl ester using thionyl chloride (SOCl₂) in ethanol.

-

Alkylation : Methyl iodide (CH₃I) and a strong base (e.g., NaH) selectively alkylate the tetrahydroisoquinoline’s nitrogen and adjacent carbon.

This approach ensures regioselectivity but requires stringent temperature control (0–10°C during alkylation) to avoid over-alkylation.

Transition Metal-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-couplings enable modular construction of the isoquinoline core from simpler fragments.

Buchwald-Hartwig Amination for Nitrogen Incorporation

A patent (CN114573569A) describes coupling 2-bromo-3-methylbenzaldehyde with methylamine derivatives using Pd₂(dba)₃ and RuPhos as catalytic systems. Key parameters include:

Reductive Amination for Dimethyl Group Installation

Post-coupling reductive amination introduces the 2,3-dimethyl groups. Sodium triacetoxyborohydride (NaBH(OAc)₃) in dichloromethane reduces the imine intermediate formed from methyl ketones and ammonium acetate. This method achieves >90% conversion but requires anhydrous conditions.

Borrowing Hydrogen Methodology for Atom-Efficient Synthesis

Manganese(I) pincer complexes catalyze dehydrogenative coupling between 2-aminobenzyl alcohols and secondary alcohols, followed by hydrogenation to tetrahydroisoquinolines.

Manganese-Catalyzed Cascade Reactions

The reaction proceeds via:

-

Alcohol dehydrogenation : The Mn catalyst abstracts hydrogen, generating a ketone intermediate.

-

Condensation : The ketone reacts with 2-aminobenzyl alcohol to form a quinoline.

-

Hydrogenation : The catalyst transfers hydrogen back, saturating the quinoline to tetrahydroisoquinoline.

Optimized conditions (120°C, KH as base) achieve 76% yield for unsubstituted tetrahydroquinolines. For dimethyl derivatives, methyl-substituted secondary alcohols (e.g., 2-propanol) are required as hydrogen donors.

Comparative Analysis of Synthetic Methods

The table below evaluates the efficiency, scalability, and practicality of each method:

*Reported for unsubstituted tetrahydroquinoline; dimethyl variants require optimization.

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding isoquinoline derivatives.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, alcohols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield isoquinoline derivatives, while substitution reactions can produce a variety of functionalized tetrahydroisoquinolines.

Scientific Research Applications

Medicinal Chemistry Applications

Isoquinoline derivatives have gained attention for their diverse biological activities. The specific compound, 1,2,3,4-tetrahydro-2,3-dimethyl-, is noted for its potential therapeutic effects against various diseases.

Pharmacological Activities

- Neuroprotective Effects : Research indicates that tetrahydroisoquinoline derivatives can exhibit neuroprotective properties. They are being investigated for their potential to treat neurodegenerative disorders such as Alzheimer's and Parkinson's disease due to their ability to modulate neurotransmitter systems and reduce oxidative stress .

- Antimicrobial Properties : Compounds within this family have shown effectiveness against a range of pathogens. Studies have demonstrated that isoquinoline derivatives can inhibit the growth of bacteria and fungi, making them candidates for new antimicrobial agents .

- Anti-inflammatory Effects : Isoquinoline derivatives have been evaluated for their anti-inflammatory properties. They may reduce inflammation by inhibiting pro-inflammatory cytokines and pathways .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of isoquinoline derivatives is crucial for drug development. The presence of methyl groups at specific positions enhances biological activity by improving receptor binding affinity and selectivity.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | Structure | Neuroprotective |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | Structure | Antimicrobial |

| 1,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline | Structure | Anti-inflammatory |

Synthetic Approaches

The synthesis of isoquinoline derivatives has been extensively studied to optimize yields and enhance biological activities.

Common Synthetic Methods

Several synthetic routes have been developed for producing isoquinoline derivatives:

- Henry Reaction : This reaction involves the condensation of nitroalkanes with carbonyl compounds to form β-nitroalcohols, which can be transformed into isoquinolines .

- Nef Reaction : This method utilizes the conversion of β-nitroalcohols into isoquinolines through a series of steps involving rearrangement .

- Reductive Amination : This approach allows for the introduction of amine groups into the isoquinoline structure, enhancing its pharmacological profile .

Neuroprotective Studies

A study published in RSC Advances explored the neuroprotective effects of various tetrahydroisoquinoline derivatives on neuronal cell lines. The results indicated that certain substitutions significantly enhanced neuronal survival under oxidative stress conditions .

Antimicrobial Efficacy

Research conducted on tetrahydroisoquinoline derivatives demonstrated promising antimicrobial activity against multi-drug resistant strains of bacteria. The study highlighted a specific derivative that exhibited a minimum inhibitory concentration comparable to established antibiotics .

Mechanism of Action

The mechanism of action of 2,3-Dimethyl-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact mechanism can vary depending on the specific biological context and the target molecules involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences and similarities between the target compound and other THIQ analogs:

Physical and Chemical Properties

- Lipophilicity : The 2,3-dimethyl substitution increases logP compared to polar derivatives like 7-nitro-THIQ (logP ~1.5 vs. ~0.2).

- Basicity : Methyl groups slightly increase the basicity of the THIQ nitrogen (pKa ~8.5) compared to electron-withdrawing substituents (e.g., nitro: pKa ~6.5).

Biological Activity

Isoquinoline derivatives, particularly 1,2,3,4-tetrahydro-2,3-dimethyl-, are notable for their diverse biological activities. This compound belongs to a larger family of tetrahydroisoquinolines (THIQ), which have garnered significant attention due to their potential therapeutic applications in various medical fields.

Chemical Structure and Properties

Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl- is characterized by its saturated ring system that incorporates nitrogen into the aromatic framework. Its molecular formula is C11H15N with a molecular weight of approximately 173.25 g/mol. The structural uniqueness of this compound arises from the presence of methyl groups at the 2 and 3 positions, enhancing its pharmacological properties compared to other isoquinoline analogs .

Biological Activities

The biological activities of isoquinoline derivatives are extensive and include:

- Antimicrobial Properties : Several studies have indicated that tetrahydroisoquinoline derivatives exhibit antimicrobial activity against a range of pathogens. This includes both antibacterial and antifungal effects .

- Neuroprotective Effects : THIQ compounds have shown promise in neurodegenerative disorders such as Alzheimer’s disease. They possess antioxidative and anti-inflammatory properties that may protect neuronal cells from damage .

- Anticancer Activity : Isoquinoline derivatives have been investigated for their potential anticancer effects. They can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms .

- Cardioprotective Effects : Some isoquinoline compounds demonstrate cardioprotective properties, potentially aiding in the treatment of cardiovascular diseases by mitigating oxidative stress and inflammation .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies highlight how modifications to the isoquinoline core influence biological activity. For instance, the presence of methyl groups at specific positions has been correlated with enhanced potency against certain biological targets. The following table summarizes some related compounds and their unique features:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 1,2,3,4-Tetrahydroisoquinoline | C9H11N | Basic structure without methyl substitutions |

| 1-Methyl-1,2,3,4-tetrahydroisoquinoline | C10H13N | Contains one methyl group at position one |

| Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl- | C11H15N | Two methyl groups at positions 2 and 3 enhance activity |

Case Studies

Several case studies have illustrated the therapeutic potential of isoquinoline derivatives:

- Neuroprotective Study : A study demonstrated that THIQ derivatives could significantly reduce neuroinflammation in animal models of Alzheimer's disease. The compounds were found to modulate key signaling pathways involved in neurodegeneration .

- Anticancer Research : Research involving isoquinoline analogs showed promising results in inhibiting the growth of various cancer cell lines. In vitro tests indicated that these compounds could effectively induce apoptosis in hypopharyngeal tumor cells .

Q & A

Basic Research Questions

Q. What are the established laboratory synthesis routes for Isoquinoline, 1,2,3,4-tetrahydro-2,3-dimethyl-?

- Methodology : The compound can be synthesized via Pictet-Spengler cyclization or N-alkylation of precursor amino acids. For example, phenylalanine derivatives treated with formaldehyde and HCl yield tetrahydroisoquinoline scaffolds, followed by N-alkylation to introduce methyl groups . A three-step protocol using phenethylamine involves acetylation, cyclization with polyphosphoric acid (PPA), and reduction with potassium borohydride to achieve regioselective methylation .

- Key Considerations : Reaction conditions (e.g., acid catalysts, temperature) influence yield and regioselectivity. Purification via column chromatography is often required to isolate the product from byproducts .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodology : Based on SDS data, use NIOSH/CEN-approved respirators (e.g., OV/AG/P99 filters for high exposure) and full-body protective gear. Avoid skin contact due to Category 2 skin/eye irritation risks .

- Key Considerations : Conduct hazard assessments for specific experimental scales. Control environmental exposure to prevent contamination of drainage systems .

Q. How is the structural characterization of this compound validated?

- Methodology : Nuclear Magnetic Resonance (¹H-NMR) is routinely used to confirm methyl group positions and ring saturation. For example, ¹H-NMR peaks at δ 2.2–2.8 ppm correspond to methyl groups on the tetrahydroisoquinoline backbone . Mass spectrometry (MS) and infrared (IR) spectroscopy further validate molecular weight and functional groups .

Advanced Research Questions

Q. How can computational modeling address gaps in physicochemical data (e.g., logP, solubility)?

- Methodology : Quantitative Structure-Activity Relationship (QSAR) models predict properties like logP and water solubility. Molecular dynamics simulations can estimate partition coefficients and stability under varying pH conditions .

- Data Contradictions : Experimental data on decomposition temperatures or vapor pressure is sparse; computational predictions must be cross-validated with empirical assays (e.g., thermogravimetric analysis) .

Q. What mechanistic insights explain challenges in N-alkylation during synthesis?

- Methodology : Steric hindrance from the 2,3-dimethyl groups complicates N-alkylation. Kinetic studies using DFT calculations reveal transition-state energy barriers, guiding solvent selection (e.g., polar aprotic solvents like DMF) to improve reaction efficiency .

- Optimization : Catalytic methods (e.g., phase-transfer catalysts) enhance alkylation yields, as demonstrated in analogous tetrahydroisoquinoline syntheses .

Q. How can discrepancies in toxicological data be resolved for this compound?

- Methodology : Perform in vitro assays (e.g., Ames test for mutagenicity) to supplement QSAR predictions. Acute oral toxicity (LD50) studies in rodent models are recommended, as existing SDS classifications (Category 4, H302) lack experimental validation .

- Data Gaps : No IARC/OSHA carcinogenicity classifications exist; researchers should prioritize cytotoxicity profiling in cell lines (e.g., HepG2 for hepatic toxicity) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.